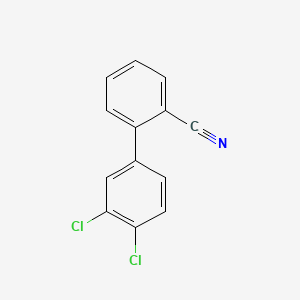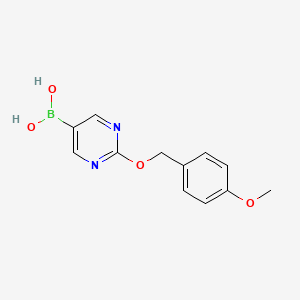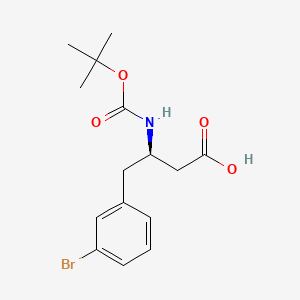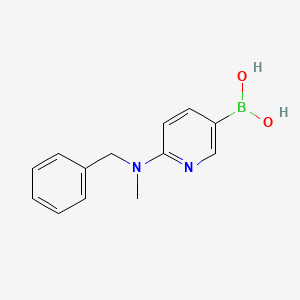
N-Éthyl-2-(3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a chemical compound with the empirical formula C19H24BNO4S . It is also known as “4- (p-Toluenesulfonylamino)phenylboronic acid pinacol ester” and "N- [4- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide" .
Molecular Structure Analysis
The molecular structure of “N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” has been identified by FT-IR, 1H NMR, and mass spectroscopy . The structure has also been studied by X-ray diffraction and conformational analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” include a molecular weight of 373.27 . The compound is a solid . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources.Applications De Recherche Scientifique
Synthèse de Dérivés Diaryliques
“N-Éthyl-2-(3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)acétamide” est une matière première importante dans la synthèse de dérivés diaryliques agissant comme régulateurs de FLAP . FLAP (5-lipoxygenase-activating protein) est une protéine largement distribuée dans le système nerveux central, dont la fonction est de réguler l’activation de l’enzyme 5-lipoxygenase .
Analyse de la Structure Cristalline
Le composé a été synthétisé par les réactions de borylation de Miyaura et de sulfonylation, et sa structure a été identifiée par FT-IR, RMN 1H et spectroscopie de masse . La structure cristalline des composés a été étudiée par diffraction des rayons X et analyse conformationnelle .
Étude de la Théorie de la Fonctionnelle de la Densité (DFT)
La structure moléculaire de “this compound” a été calculée plus avant par la théorie de la fonctionnelle de la densité (DFT) . Les données calculées sont cohérentes avec les résultats de la diffraction des rayons X . La DFT a été utilisée pour calculer et analyser le potentiel électrostatique des molécules ainsi que les orbitales frontières moléculaires pour une analyse plus approfondie des propriétés physiques et chimiques du composé .
Réactions de Borylation
Le 4,4,5,5-tétraméthyl-1,3,2-dioxaborolane, un composant du composé, peut être utilisé pour la borylation à la liaison C-H benzylique des alkylbenzènes en présence d’un catalyseur au palladium pour former le pinacolate de benzyle de bore .
Réactions d’Hydroboration
Le 4,4,5,5-tétraméthyl-1,3,2-dioxaborolane peut également être utilisé pour l’hydroboration des alcynes et des alcènes alkyliques ou aryliques en présence de catalyseurs aux métaux de transition .
Réactions de Couplage
Safety and Hazards
The safety information available indicates that “N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” has some hazards associated with it. It has the hazard statements H302, H315, H319, and H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
The primary target of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is the 5-lipoxygenase-activating protein (FLAP) . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .
Mode of Action
It is known that this compound is an important raw material in the synthesis of diaryl derivatives, which act as flap regulators . These regulators can modulate the activity of the 5-lipoxygenase enzyme, thereby influencing the production of leukotrienes, a group of bioactive lipids that play a key role in inflammation and allergic reactions.
Biochemical Pathways
The biochemical pathways affected by N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide are those involving the 5-lipoxygenase enzyme and the production of leukotrienes . By regulating the activity of FLAP, this compound can influence the conversion of arachidonic acid to leukotrienes, potentially altering the course of inflammatory and allergic responses.
Result of Action
The molecular and cellular effects of N-Ethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide’s action are likely to be related to its regulatory effects on FLAP and, consequently, the 5-lipoxygenase enzyme . By influencing the production of leukotrienes, this compound could potentially modulate inflammatory and allergic responses at the cellular level.
Propriétés
IUPAC Name |
N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-6-18-14(19)11-12-8-7-9-13(10-12)17-20-15(2,3)16(4,5)21-17/h7-10H,6,11H2,1-5H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFJROOKMUZHNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682289 |
Source


|
| Record name | N-Ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-87-1 |
Source


|
| Record name | Benzeneacetamide, N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]boronic acid](/img/structure/B567264.png)
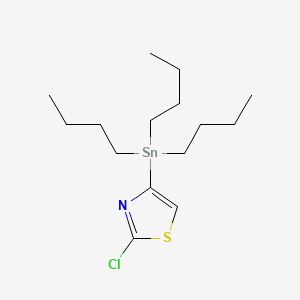
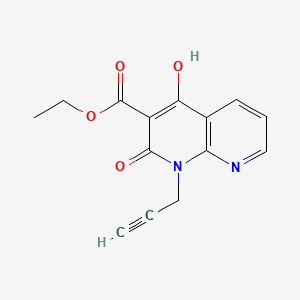
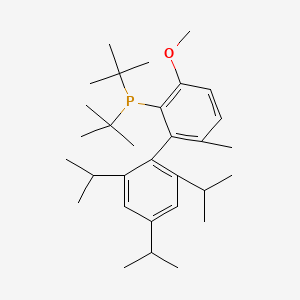
![1'-Benzyl-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidin]-4(5H)-one](/img/structure/B567269.png)

